molecular formula C9H9ClO3 B15480923 (2S)-2-(3-chlorophenoxy)propanoic acid CAS No. 31460-40-9

(2S)-2-(3-chlorophenoxy)propanoic acid

Cat. No.: B15480923
CAS No.: 31460-40-9
M. Wt: 200.62 g/mol
InChI Key: YNTJKQDWYXUTLZ-LURJTMIESA-N
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Description

(2S)-2-(3-Chlorophenoxy)propanoic acid, widely known by its ISO common name Cloprop, is a chiral phenoxypropanoic acid derivative with the molecular formula C₉H₉ClO₃ and a molecular weight of 200.62 g/mol . Its structure features a chlorine atom at the meta position of the phenoxy ring and a single (S)-configured stereocenter, which is critical for its biological activity . This compound serves as a key parent compound in agricultural research, primarily utilized as a plant growth regulator . In specific applications, such as in pineapple crops, Cloprop is used to suppress crown shoot growth, thereby increasing fruit size and weight, stimulating root development, and improving the fruit setting rate . Applications typically involve foliar spraying several weeks before harvest . The stereochemistry is a major determinant of its efficacy; the (2S)-enantiomer is known to exhibit significantly higher biological activity compared to its (R)-counterpart, a common trait in chiral agrochemicals . Researchers value this compound for studying auxin-like activity, such as in plant hypocotyl elongation assays, and for investigating the inhibition of specific enzymatic targets . Please be advised: This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications .

Properties

CAS No.

31460-40-9

Molecular Formula

C9H9ClO3

Molecular Weight

200.62 g/mol

IUPAC Name

(2S)-2-(3-chlorophenoxy)propanoic acid

InChI

InChI=1S/C9H9ClO3/c1-6(9(11)12)13-8-4-2-3-7(10)5-8/h2-6H,1H3,(H,11,12)/t6-/m0/s1

InChI Key

YNTJKQDWYXUTLZ-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C(=O)O)OC1=CC(=CC=C1)Cl

Canonical SMILES

CC(C(=O)O)OC1=CC(=CC=C1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Quizalofop-P Acid

  • Structure: (2S)-2-[4-[(6-Chloro-2-quinoxalinyl)oxy]phenoxy]propanoic acid .
  • Key Differences: Substituent Group: Quinoxalinyloxy-phenoxy vs. 3-chlorophenoxy. Application: Herbicide (acetyl-CoA carboxylase inhibitor) vs. insecticide .

2-(2,4-Dichlorophenoxy)propanoic Acid

  • Structure : Differs in the position and number of chlorine atoms (2,4-dichloro vs. 3-chloro).
  • Key Differences: Toxicity: Dichlorinated derivatives are generally more toxic and persistent in the environment .

Naproxen Impurities

  • Examples: (2S)-2-(5-Chloro-6-methoxy-naphthalen-2-yl)propanoic acid .
  • Key Differences: Substituent Group: Naphthalene ring vs. chlorophenoxy. Application: Pharmaceutical (anti-inflammatory) vs. pesticidal. Stereochemical Impact: Both retain (S)-configuration, but bulky naphthalene groups in naproxen derivatives limit membrane permeability compared to cloprop .

3-(2-Methoxyphenyl)propanoic Acid

  • Structure : Methoxy-substituted phenyl group .
  • Key Differences :
    • Electronic Effects: Methoxy is electron-donating, reducing acidity (higher pKa) compared to cloprop’s electron-withdrawing chlorine.
    • Applications: Research reagent vs. agrochemical .

Comparative Data Table

Compound Substituent Application Key Functional Group Acidity (Relative) Stereochemistry Relevance Source
(2S)-2-(3-Chlorophenoxy)propanoic acid 3-Chlorophenoxy Insecticide Chlorophenoxy, propanoic acid High Critical (S-configuration)
Quizalofop-P acid Quinoxalinyloxy-phenoxy Herbicide Quinoxaline, propanoic acid Very High Critical (S-configuration)
2-(2,4-Dichlorophenoxy)propanoic acid 2,4-Dichlorophenoxy Unspecified agrochemical Dichlorophenoxy, propanoic acid Moderate Less studied
Naproxen impurity (5-Chloro) Chloro-methoxy-naphthalene Pharmaceutical impurity Naphthalene, propanoic acid Moderate Critical (S-configuration)
3-(2-Methoxyphenyl)propanoic acid 2-Methoxyphenyl Research reagent Methoxyphenyl, propanoic acid Low Not applicable

Research Findings and Mechanistic Insights

  • Cloprop vs. Quizalofop-P Acid: While both are (S)-configured, cloprop’s chlorophenoxy group interacts with insect-specific enzymes, whereas quizalofop’s quinoxaline moiety inhibits grass-specific ACCase enzymes in plants .
  • Environmental Impact: Chlorinated phenoxy acids like cloprop exhibit moderate environmental persistence, but dichlorinated analogs (e.g., 2,4-D derivatives) pose higher ecological risks .
  • Stereochemical Specificity : The (S)-enantiomer of cloprop demonstrates 10–20× higher insecticidal activity than the (R)-form, mirroring trends in chiral herbicides like quizalofop .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (2S)-2-(3-chlorophenoxy)propanoic acid with high enantiomeric purity, and how can its structure be validated?

  • Synthesis : Utilize chiral starting materials or enantioselective catalysis to preserve the (2S) configuration. A magnetic stirrer setup under inert conditions (e.g., nitrogen atmosphere) is effective for derivatization reactions, as seen in propanoic acid analogs .
  • Validation : Combine nuclear magnetic resonance (NMR) for stereochemical analysis, mass spectrometry (MS) for molecular weight confirmation, and X-ray crystallography for absolute configuration determination. Chiral HPLC can assess enantiomeric excess (>98% purity) .

Q. How can researchers determine the physicochemical properties (e.g., pKa, solubility) of this compound?

  • pKa : Perform potentiometric titration in aqueous-organic solvent systems (e.g., water:methanol) to account for low water solubility. Computational tools like ACD/Labs or MarvinSuite provide predictive models .
  • Solubility : Use shake-flask methods with HPLC quantification in solvents like DMSO (high solubility) or aqueous buffers (pH-dependent). LogP values can be derived via reverse-phase HPLC .

Q. What in vitro assays are suitable for preliminary screening of its biological activity, particularly in plant or enzymatic systems?

  • Plant Growth Studies : Test auxin-like activity in Arabidopsis thaliana hypocotyl elongation assays, as phenoxy acids often mimic indole-3-acetic acid (IAA) .
  • Enzyme Inhibition : Use kinetic assays (e.g., Michaelis-Menten plots) to evaluate inhibition of target enzymes like cytochrome P450 or carboxylases. IC50 values can guide dose-response analyses .

Advanced Research Questions

Q. What reaction mechanisms govern the stereoselective synthesis of this compound derivatives, and how can side products be minimized?

  • Mechanistic Insights : The tert-butoxycarbonyl (Boc) group in analogs stabilizes intermediates during nucleophilic substitution. Density functional theory (DFT) calculations can map energy barriers for stereochemical retention .
  • Optimization : Use low temperatures (−20°C) and slow addition of reagents to suppress racemization. Monitor reaction progress via TLC or in-situ IR spectroscopy .

Q. How should researchers resolve contradictions in reported bioactivity data between enantiomers or structurally similar compounds?

  • Case Study : Compare (2S) and (2R) enantiomers in bioassays. For example, (2S)-enantiomers of chlorophenylpropanoic acids show 10-fold higher herbicidal activity due to target-binding specificity .
  • Methodology : Replicate studies under standardized conditions (pH, solvent, cell lines) and validate via chiral separation techniques. Meta-analyses of published data can identify confounding variables (e.g., impurity levels) .

Q. What computational approaches are effective for predicting structure-activity relationships (SAR) of this compound analogs?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with auxin-binding proteins (ABP1) or peroxisome proliferator-activated receptors (PPARγ) .
  • QSAR Modeling : Train models with descriptors like Hammett σ constants for the chlorophenoxy group and steric parameters (e.g., Taft’s Es) to predict herbicidal potency .

Q. What strategies optimize the detection of this compound in complex matrices (e.g., soil, biological fluids)?

  • LC-MS/MS : Employ a C18 column with 0.1% formic acid in acetonitrile/water. Add weak acids (e.g., 0.1% propionic acid) to the mobile phase to reduce ion suppression in electrospray ionization .
  • Sample Prep : Solid-phase extraction (SPE) using Oasis HLB cartridges improves recovery rates (>85%) from plant tissues. Validate with deuterated internal standards .

Q. How can metabolic pathways and degradation products of this compound be characterized in environmental or pharmacological studies?

  • Stable Isotope Tracing : Use ¹⁴C-labeled this compound to track metabolism in soil microcosms or hepatic microsomes. Identify metabolites via high-resolution MS (HRMS) .
  • Degradation Studies : Expose the compound to UV light or microbial consortia. Monitor hydroxylation or dechlorination products using GC-MS or NMR .

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